

A Tale of Two Names: Unraveling the Nomenclature of Aminodiphenylmethane and Benzhydrylamine

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Compound of Interest

Compound Name: *Aminodiphenylmethane*

Cat. No.: *B1666581*

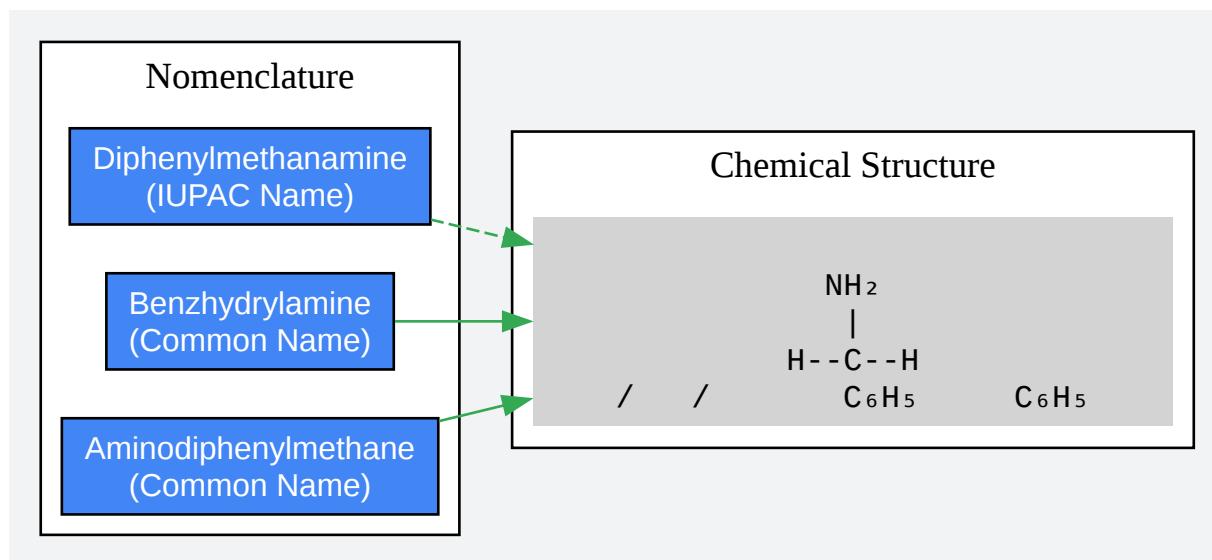
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For researchers, scientists, and professionals in drug development, precise chemical nomenclature is paramount. This guide provides a comprehensive comparison of "**aminodiphenylmethane**" and "**benzhydrylamine**," clarifying their relationship and presenting relevant physicochemical data. It also offers a comparative analysis with structurally related primary amines and a detailed experimental protocol for a common synthetic transformation.

At the heart of this comparison lies a fundamental point of chemical nomenclature: **aminodiphenylmethane** and benzhydrylamine are, in fact, two common names for the same chemical entity. This is unequivocally confirmed by their shared Chemical Abstracts Service (CAS) number, 91-00-9, and identical molecular formula, $C_{13}H_{13}N$.^{[1][2][3]} The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is diphenylmethanamine or 1,1-diphenylmethanamine.^[4]

The existence of multiple names for a single compound is common in chemistry, arising from different naming conventions. "**Aminodiphenylmethane**" describes the structure as a diphenylmethane core substituted with an amino group. Conversely, "**benzhydrylamine**" utilizes the common name for the diphenylmethyl group, which is "**benzhydryl**." Both naming approaches accurately describe the molecule's structure.

To provide a clear visual representation of this relationship, the following diagram illustrates the connection between the various names and the single chemical structure.



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Nomenclature relationship for C₁₃H₁₃N.

Physicochemical Properties: A Comparative Analysis

To understand the influence of the benzhydryl group on the properties of the primary amine, it is useful to compare it with simpler, structurally related aralkylamines: benzylamine and phenethylamine. The following table summarizes key physicochemical data for these three compounds.

Property	Diphenylmethanamine	Benzylamine	Phenethylamine
CAS Number	91-00-9	100-46-9	64-04-0
Molecular Formula	C ₁₃ H ₁₃ N	C ₇ H ₉ N	C ₈ H ₁₁ N
Molecular Weight	183.25 g/mol [4]	107.15 g/mol [5]	121.18 g/mol
Appearance	Colorless to yellow liquid[1]	Colorless liquid[5]	Colorless liquid[6]
Boiling Point	295 °C[6][7]	185 °C[8]	195 °C[6]
Melting Point	12 °C[6][7]	10 °C[9]	-60 °C[10]
Density	1.063 g/mL[6][7]	0.981 g/mL[8]	0.962 g/mL
pKa	~8.4 (Predicted)[1]	9.34[11]	9.83[6]
Solubility in Water	Sparingly soluble[1]	Miscible[11]	Soluble[6]

The data clearly indicates that the increasing size and hydrophobicity of the aryl substituent from a phenylmethyl (benzyl) to a diphenylmethyl (benzhydryl) group leads to a significant increase in boiling point, melting point, and density, while decreasing water solubility. The predicted pKa of diphenylmethanamine is slightly lower than that of benzylamine and phenethylamine, suggesting a potential decrease in basicity due to the electronic effects of the two phenyl rings.

Experimental Protocol: Synthesis of N-(Diphenylmethyl)-2-chloroacetamide

A common reaction involving primary amines is acylation. The following protocol details the synthesis of N-(diphenylmethyl)-2-chloroacetamide, a key intermediate in the synthesis of various pharmaceutical compounds. This procedure is adapted from general methods for the acylation of amines.

Reaction Scheme:

Materials:

- Diphenylmethanamine (Benzhydrylamine)
- Chloroacetyl chloride
- Triethylamine (or another suitable base)
- Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware
- Magnetic stirrer

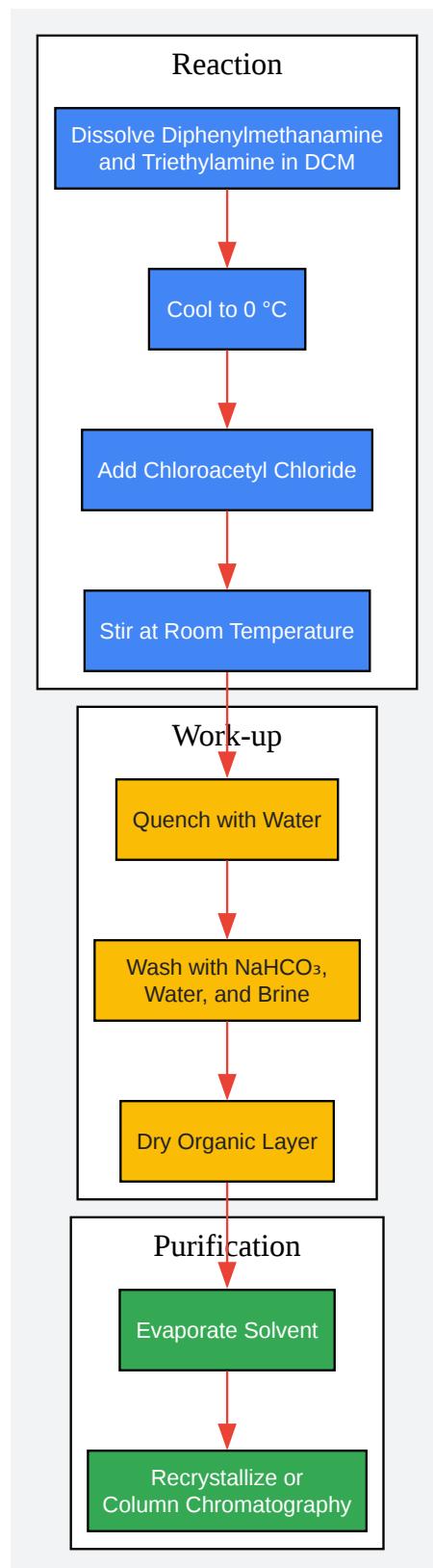
Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylmethanamine (1.0 equivalent) in anhydrous dichloromethane.
- Addition of Base: Add triethylamine (1.1-1.5 equivalents) to the solution.
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.0-1.2 equivalents), dissolved in a small amount of anhydrous dichloromethane, to the stirred solution via a dropping funnel. Maintain the temperature below 10 °C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).
- Work-up:

- Quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Purification:
 - Filter the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for this experimental procedure.



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Workflow for the synthesis of N-(Diphenylmethyl)-2-chloroacetamide.

In conclusion, "**aminodiphenylmethane**" and "benzhydrylamine" are synonymous common names for the IUPAC-named diphenylmethanamine. The choice of name often depends on the context and historical usage. Understanding the physicochemical properties of this compound in comparison to other aralkylamines provides valuable insights for its application in synthesis and drug design. The provided experimental protocol offers a practical guide for a fundamental transformation of this versatile primary amine.

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